3-(4-Chlorophenyl)isoxazol-5-amine
CAS No.: 33866-48-7
Cat. No.: VC3720022
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33866-48-7 |
|---|---|
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2 |
| Standard InChI Key | KRQFEURBUJROHA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=C2)N)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)N)Cl |
Introduction
Chemical Identity and Properties
3-(4-Chlorophenyl)isoxazol-5-amine is a heterocyclic compound with a five-membered isoxazole ring containing adjacent oxygen and nitrogen atoms. This compound is characterized by a 4-chlorophenyl group at the 3-position and an amino group at the 5-position of the isoxazole ring. The molecular structure contributes to its specific chemical reactivity and potential biological activities.
Basic Identification Parameters
The compound can be identified through various chemical identifiers, which are crucial for database searches and chemical cataloging purposes. These identifiers are standardized across chemical databases and literature.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 33866-48-7 |
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| MDL Number | MFCD01569450 |
The compound is also known by several synonyms, including 5-Amino-3-(4-chlorophenyl)isoxazole, 3-(4-CHLOROPHENYL)-5-ISOXAZOLAMINE, and 3-(4-chlorophenyl)-1,2-oxazol-5-amine . These alternative names are often used in various chemical catalogs and research publications.
Structural Features
The chemical structure of 3-(4-Chlorophenyl)isoxazol-5-amine consists of three main components:
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An isoxazole ring (five-membered heterocycle with adjacent O and N atoms)
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A 4-chlorophenyl group attached at the 3-position of the isoxazole
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An amino group (-NH2) at the 5-position of the isoxazole
This structural arrangement contributes to the compound's chemical behaviors and reactivity patterns, particularly in synthesis applications where the amino group serves as a reactive site for further modifications.
Synthesis Methods
The synthesis of 3-(4-Chlorophenyl)isoxazol-5-amine can be accomplished through several routes, with the most common method involving the reaction of 4-CHLOROBENZOYLACETONITRILE with hydroxylamine hydrochloride.
Purification Methods
The purification of 3-(4-Chlorophenyl)isoxazol-5-amine typically employs flash column chromatography using 32% ethyl acetate in hexane as the eluent system . This chromatographic method effectively separates the target compound from reaction by-products and unreacted starting materials. The purified product is typically obtained as a solid material with high purity suitable for further applications.
Chemical Reactivity and Transformations
The reactivity of 3-(4-Chlorophenyl)isoxazol-5-amine is primarily determined by its functional groups, particularly the amino group at the 5-position and the chlorophenyl substituent at the 3-position. These structural features enable various chemical transformations that make this compound valuable in synthetic chemistry.
Reactions Involving the Amino Group
The primary amine functionality at the 5-position of the isoxazole ring serves as a nucleophilic center that can participate in various reactions:
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Amide formation through reaction with carboxylic acids or acid chlorides
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Imine formation with aldehydes or ketones
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Urea or thiourea formation with isocyanates or isothiocyanates
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Sulfonamide synthesis through reaction with sulfonyl chlorides
These transformations allow for the incorporation of the 3-(4-Chlorophenyl)isoxazol-5-amine scaffold into more complex molecular structures, which is particularly valuable in medicinal chemistry and materials science.
Modifications of the Isoxazole Ring
The isoxazole ring in 3-(4-Chlorophenyl)isoxazol-5-amine can undergo various transformations under specific conditions:
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Ring-opening reactions under reductive conditions
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Cycloaddition reactions with appropriate dienophiles
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Metalation reactions at unsubstituted positions
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Functionalization through cross-coupling reactions
These reactions expand the synthetic utility of 3-(4-Chlorophenyl)isoxazol-5-amine as a versatile building block in organic synthesis.
Applications in Synthetic Chemistry
3-(4-Chlorophenyl)isoxazol-5-amine serves as an important building block in synthetic organic chemistry, particularly in the preparation of more complex heterocyclic systems with potential biological activities.
Precursor for Bioactive Compounds
The compound has been utilized as a precursor in the synthesis of various bioactive molecules, including:
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Enzyme inhibitors
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Receptor ligands
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Anti-inflammatory agents
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Antimicrobial compounds
The structural features of 3-(4-Chlorophenyl)isoxazol-5-amine make it particularly suitable for the development of compounds that can interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.
Application in Material Science
While less documented than its applications in medicinal chemistry, 3-(4-Chlorophenyl)isoxazol-5-amine and its derivatives have also been explored in materials science, particularly in the development of:
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Fluorescent probes
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Organic semiconductors
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Coordination complexes with transition metals
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Polymeric materials with specific properties
These applications leverage the electronic properties of the isoxazole ring and the reactivity of the amino group.
Related Compounds and Structural Analogs
Understanding the relationship between 3-(4-Chlorophenyl)isoxazol-5-amine and structurally similar compounds provides insights into structure-activity relationships and potential applications.
Structural Analogs
Several structural analogs of 3-(4-Chlorophenyl)isoxazol-5-amine exist, differing in:
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The substituent at the 3-position (variations of the aryl group)
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The functional group at the 5-position (amine derivatives or other functionalities)
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The heteroatom arrangement in the five-membered ring
One notable related compound is 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine, which features a more complex structure with an additional N-phenyl-1,3,4-oxadiazol-2-amine moiety . This compound represents an example of how the basic 3-(4-Chlorophenyl)isoxazol-5-amine structure can be incorporated into more complex molecular architectures.
Comparison with Other Heterocyclic Systems
When compared to other heterocyclic systems, 3-(4-Chlorophenyl)isoxazol-5-amine offers several advantages:
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Stability of the isoxazole ring under various reaction conditions
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Predictable reactivity patterns
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Potential for diverse functionalization strategies
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Structural resemblance to bioactive natural products
These characteristics make isoxazole derivatives, including 3-(4-Chlorophenyl)isoxazol-5-amine, valuable scaffolds in synthetic and medicinal chemistry.
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